molecular formula C8H8BrNO3 B13007788 Ethyl 5-bromo-4-hydroxynicotinate

Ethyl 5-bromo-4-hydroxynicotinate

Cat. No.: B13007788
M. Wt: 246.06 g/mol
InChI Key: XCJXBWBKSPTENJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the bromine atom and the ester group in its structure makes it a versatile compound for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted dihydropyridines.

    Reduction: Hydroxylated dihydropyridines.

    Oxidation: Pyridine derivatives.

Scientific Research Applications

Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers and anti-hypertensive agents.

    Industry: Utilized in the production of agrochemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action helps in reducing blood pressure and has potential therapeutic applications in treating cardiovascular diseases. The compound may also interact with other cellular pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as:

Uniqueness

The presence of the bromine atom in Ethyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate provides unique reactivity, allowing for further functionalization and derivatization. This makes it a valuable compound for developing new pharmaceuticals and chemical entities .

Properties

IUPAC Name

ethyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJXBWBKSPTENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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